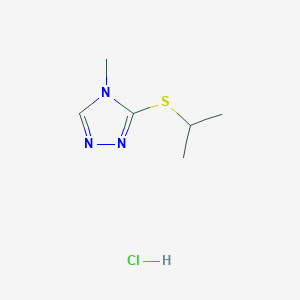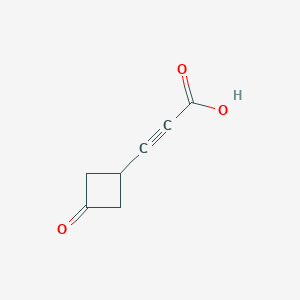![molecular formula C19H14Cl2N6OS B2476614 N-(2,4-dichlorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 886933-77-3](/img/structure/B2476614.png)
N-(2,4-dichlorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dichlorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C19H14Cl2N6OS and its molecular weight is 445.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Vibrational Spectroscopy and Quantum Computational Approach
Research on similar compounds has focused on characterizing their vibrational spectroscopic signatures through Raman and Fourier-transform infrared spectroscopy, supported by density functional theory (DFT) models. These studies provide insights into the molecular structures, intra-molecular hydrogen bonding, and harmonic vibrational wavenumbers, enhancing our understanding of the stereo-electronic interactions that contribute to molecular stability. Such investigations reveal the impact of substitution (e.g., by electronegative chlorine atoms) on molecular geometry and intermolecular contacts, crucial for designing molecules with desired properties for various applications (Jenepha Mary, Pradhan, & James, 2022).
Synthesis and Structural Elucidation
Another avenue of research involves the synthesis and structural elucidation of derivatives, aiming to explore their antimicrobial, antifungal, and anti-tuberculosis activities. This line of research emphasizes the importance of 1,2,4-triazole and its derivatives in pharmaceuticals due to their wide range of therapeutic activities. Understanding the synthesis pathways and structural characteristics of these compounds can lead to the development of new drugs with enhanced efficacy and lower toxicity (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).
Advanced Synthesis Techniques
Research also explores advanced synthesis techniques, such as sulphenylation of unsaturated amides, to create heterocycles, which are foundational in developing compounds with potential pharmaceutical applications. These techniques allow for the generation of diverse molecular structures with varying properties, expanding the possibilities for drug development and other applications in chemistry (Samii, Ashmawy, & Mellor, 1987).
Pharmacokinetic Properties and Inhibitory Activity
Investigations into the pharmacokinetic properties and in-silico docking studies of related compounds provide insights into their absorption, distribution, metabolism, excretion, and toxicity. This research is crucial for identifying compounds with potential as antiviral agents, offering a pathway to developing new treatments for viral infections. Understanding the inhibitory activity against specific viruses can guide the selection and modification of compounds for therapeutic use (Jenepha Mary, Pradhan, & James, 2022).
Propriétés
IUPAC Name |
N-(2,4-dichlorophenyl)-2-[(5-pyridin-3-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N6OS/c20-14-5-6-16(15(21)10-14)23-17(28)12-29-19-25-24-18(13-4-3-7-22-11-13)27(19)26-8-1-2-9-26/h1-11H,12H2,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPUAQIBXUDXDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)N2C(=NN=C2SCC(=O)NC3=C(C=C(C=C3)Cl)Cl)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

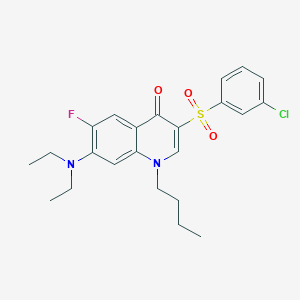
![N-(4-fluorophenyl)-2-({3-[(2-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-methylacetamide](/img/structure/B2476534.png)
![methyl 1-[(4-chloro-3,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B2476535.png)
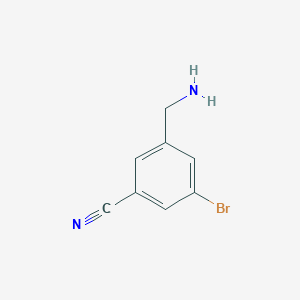
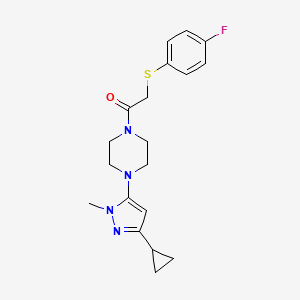
![3-(4-Methylphenyl)-2-[(4-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2476539.png)
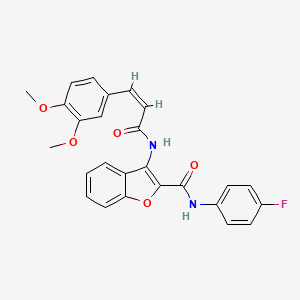

![2-[2-(2-Nitrophenoxy)ethoxy]ethanamine](/img/structure/B2476544.png)
![3-(trifluoromethyl)-N-[3-[[3-(trifluoromethyl)benzoyl]amino]naphthalen-2-yl]benzamide](/img/structure/B2476546.png)


